molecular formula C21H16BrN3O B2518379 9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 627889-49-0

9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2518379
CAS No.: 627889-49-0
M. Wt: 406.283
InChI Key: WBBMGNIMSNVMAM-UHFFFAOYSA-N
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Description

    Reagents: Phenylboronic acid and pyridin-3-ylboronic acid.

    Conditions: These groups are introduced via Suzuki coupling reactions using a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions

  • Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core

      Starting Materials: 2-aminophenol and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, followed by cyclization under acidic conditions to form the benzoxazine ring.

  • Bromination

      Reagent: Bromine or N-bromosuccinimide (NBS).

      Conditions: The bromination is typically performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

      Conditions: Oxidation reactions are typically carried out under mild conditions to avoid degradation of the compound.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Reduction reactions are performed under anhydrous conditions to prevent side reactions.

  • Substitution

      Reagents: Halogenating agents, nucleophiles like amines or thiols.

      Conditions: Substitution reactions often require the presence of a catalyst and are conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.

    Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it a candidate for drug development.

Medicine

    Anticancer Research: The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for anticancer drug development.

    Anti-inflammatory Agents: Its derivatives have been explored for their anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Industry

    Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The phenyl and pyridinyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the pyridinyl group, affecting its binding properties and applications.

    9-Bromo-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the phenyl group, altering its chemical and biological properties.

Uniqueness

The presence of both the bromine atom and the phenyl and pyridinyl groups in 9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine makes it unique in terms of its reactivity and potential applications. These functional groups contribute to its versatility in chemical reactions and its effectiveness in various scientific research applications.

Properties

IUPAC Name

9-bromo-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c22-16-8-9-20-17(11-16)19-12-18(14-5-2-1-3-6-14)24-25(19)21(26-20)15-7-4-10-23-13-15/h1-11,13,19,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBMGNIMSNVMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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